Cas no 307510-45-8 (N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide)

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is a benzothiazole-derived organic compound with potential applications in medicinal chemistry and material science. Its structure combines a 4,6-dimethylbenzothiazole core with a 2,4-dimethoxybenzamide moiety, offering unique electronic and steric properties. The compound's key advantages include its stability under standard conditions, moderate solubility in common organic solvents, and versatility as a synthetic intermediate. The presence of methoxy and methyl substituents enhances its reactivity in selective transformations, making it useful for heterocyclic synthesis. Its benzothiazole scaffold is of interest in pharmaceutical research due to its bioactivity, particularly in antimicrobial and anti-inflammatory applications. The compound's well-defined crystalline structure also facilitates characterization and purity assessment.
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide structure
307510-45-8 structure
Product Name:N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide
CAS No:307510-45-8
MF:C18H18N2O3S
MW:342.412123203278
CID:6074354
PubChem ID:727484
Update Time:2025-06-11

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide
    • Oprea1_593032
    • N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide
    • F0098-0138
    • (2,4-dimethoxyphenyl)-N-(4,6-dimethylbenzothiazol-2-yl)carboxamide
    • AKOS002303618
    • 307510-45-8
    • Oprea1_490164
    • Inchi: 1S/C18H18N2O3S/c1-10-7-11(2)16-15(8-10)24-18(19-16)20-17(21)13-6-5-12(22-3)9-14(13)23-4/h5-9H,1-4H3,(H,19,20,21)
    • InChI Key: YQPKMTFZTLBSQQ-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2C=CC(=CC=2OC)OC)=O)=NC2=C1C=C(C)C=C2C

Computed Properties

  • Exact Mass: 342.10381361g/mol
  • Monoisotopic Mass: 342.10381361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 88.7Ų

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide Pricemore >>

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Additional information on N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide

Research Update on N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide (CAS: 307510-45-8)

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide (CAS: 307510-45-8) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This benzothiazole derivative has demonstrated promising biological activities, particularly in the context of kinase inhibition and anticancer applications. Recent studies have focused on elucidating its molecular mechanisms, structure-activity relationships, and potential therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound exhibits potent inhibitory activity against several protein kinases, including CDK2 and GSK-3β, with IC50 values in the low micromolar range. The research team employed X-ray crystallography to determine the binding mode of the compound within the ATP-binding pocket of these kinases, providing crucial structural insights for further optimization.

In cancer research, preclinical studies have demonstrated that N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide induces apoptosis in various cancer cell lines, including breast and colon cancer models. The compound appears to modulate multiple signaling pathways, including the PI3K/AKT and MAPK cascades, suggesting potential as a multi-targeted therapeutic agent.

Recent synthetic chemistry efforts have focused on developing more efficient routes to produce this compound and its analogs. A 2024 publication in Organic Process Research & Development described an improved synthetic protocol that increases yield while reducing purification steps, making the compound more accessible for further biological evaluation.

Pharmacokinetic studies in animal models have shown that the compound exhibits moderate oral bioavailability and reasonable metabolic stability. However, researchers have identified the need for further optimization of its physicochemical properties to improve drug-like characteristics. Several research groups are currently working on prodrug strategies and formulation approaches to enhance its therapeutic potential.

The safety profile of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is currently under investigation, with preliminary toxicology studies suggesting a favorable therapeutic window. Ongoing research aims to better understand its off-target effects and potential drug-drug interactions.

Future research directions include the development of more selective analogs, combination therapy studies with existing anticancer agents, and investigation of its potential applications in neurodegenerative diseases, given its GSK-3β inhibitory activity. The compound continues to attract attention from both academic researchers and pharmaceutical companies as a promising scaffold for drug development.

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